molecular formula C24H21Br2ClFN5O2 B12385958 RyRs activator 4

RyRs activator 4

Cat. No.: B12385958
M. Wt: 625.7 g/mol
InChI Key: DFCDHTOWRWJBRK-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for RyRs activator 4 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 625.72 and a chemical formula of C24H21Br2ClFN5O2 .

Chemical Reactions Analysis

RyRs activator 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

RyRs activator 4 is primarily used in scientific research to study the function and regulation of ryanodine receptors. It has applications in chemistry, biology, medicine, and industry. In biology and medicine, it is used to investigate the role of ryanodine receptors in muscle contraction, neurotransmitter release, and other physiological processes . In industry, it is utilized in the development of insecticides due to its larvicidal activity .

Properties

Molecular Formula

C24H21Br2ClFN5O2

Molecular Weight

625.7 g/mol

IUPAC Name

5-bromo-N-[4-bromo-2-[(Z)-3-(1-cyclopropylethylamino)-2-fluoro-3-oxoprop-1-enyl]-6-methylphenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C24H21Br2ClFN5O2/c1-12-8-16(25)9-15(10-18(28)23(34)30-13(2)14-5-6-14)21(12)31-24(35)19-11-20(26)32-33(19)22-17(27)4-3-7-29-22/h3-4,7-11,13-14H,5-6H2,1-2H3,(H,30,34)(H,31,35)/b18-10-

InChI Key

DFCDHTOWRWJBRK-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)/C=C(/C(=O)NC(C)C4CC4)\F)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C=C(C(=O)NC(C)C4CC4)F)Br

Origin of Product

United States

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